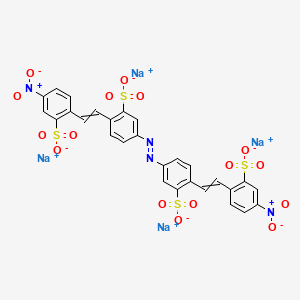
Hsd17B13-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-22 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by this compound has shown potential therapeutic benefits in treating these liver diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the potency and selectivity of the inhibitor.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Hsd17B13-IN-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Hsd17B13-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of HSD17B13 in lipid metabolism.
Biology: Investigates the role of HSD17B13 in cellular processes and its impact on liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Utilized in the development of new drugs targeting liver diseases and metabolic disorders .
作用機序
Hsd17B13-IN-22 exerts its effects by selectively inhibiting the enzyme HSD17B13. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The compound targets the active site of HSD17B13, preventing its interaction with natural substrates. This action ultimately reduces the progression of NAFLD and NASH by decreasing lipid droplet formation and inflammation .
類似化合物との比較
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in research.
HSD17B13-IN-1: A similar inhibitor with slightly different structural features and potency.
Uniqueness
Hsd17B13-IN-22 stands out due to its high selectivity and potency in inhibiting HSD17B13. Compared to other inhibitors like BI-3231, this compound has shown better pharmacokinetic properties and efficacy in preclinical studies. Its unique structural features contribute to its superior binding affinity and inhibitory activity .
特性
分子式 |
C20H21F5N6O4S |
|---|---|
分子量 |
536.5 g/mol |
IUPAC名 |
2,6-difluoro-3-[6-[(2S)-2-(methoxymethyl)-4-methylsulfonylpiperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
InChIキー |
BHZZWEVPPLINLX-JTQLQIEISA-N |
異性体SMILES |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(C[C@H]4COC)S(=O)(=O)C |
正規SMILES |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)


